molecular formula C14H11N B1202694 9-Aminoanthracene CAS No. 779-03-3

9-Aminoanthracene

Cat. No. B1202694
CAS RN: 779-03-3
M. Wt: 193.24 g/mol
InChI Key: LHNICELDCMPPDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-Aminoanthracene involves several methods. One common approach is the reaction of 1-aminoanthracene with cyanuric chloride to selectively yield the desired product, ATC 2 . The aminoanthracenes are more reactive and less stable compared to other amines used in similar reactions.


Chemical Reactions Analysis

  • Photochemical reactions : Excitation of 9-Aminoanthracene can result in energy transfer processes, which are essential for applications in optoelectronics and biological systems .

Physical And Chemical Properties Analysis

  • Fluorescence quantum yield : The strength of electronic coupling between the chromophore and the bridge moiety affects EET efficiency .

Scientific Research Applications

Bioimaging Applications

9-Aminoanthracene has been utilized in bioimaging due to its green fluorescence emission. This property is particularly useful for staining organic molecules, proteins, and biological tissues on microscope slides. The fluorescence emission of 9-Aminoanthracene can be maintained under hypoxic conditions or in the presence of an acid, which is beneficial for visualizing biomolecules like proteins, DNA, carbohydrate chains, and phospholipids in cells and tissues .

Fluorescent Probing

As a fluorescent probe, 9-Aminoanthracene is valuable for its ability to be synthesized from 9-nitroanthracene and expected to play a significant role similar to fluorescein. It can be used to create specific pH, metal ion, and oxygen sensors by undergoing reversible or irreversible structural changes in response to environmental variations .

Oxidation Control Studies

The compound’s solid-state fluorescence can be controlled by managing the oxidation of 9-Aminoanthracene with oxygen. This aspect is crucial for understanding the behavior of fluorescent compounds under different conditions and can lead to the development of more stable fluorescent materials for various applications .

Chemical Sensing

9-Aminoanthracene’s fluorescence properties make it an excellent candidate for chemical sensing. It can be functionalized to work as a sensor for specific environmental changes, such as variations in pH levels, the presence of metal ions, or oxygen levels .

Material Science

In material science, 9-Aminoanthracene can be used to study the photophysical properties of materials. Its ability to emit fluorescence under certain conditions makes it a useful tool for understanding the interactions between different materials and the influence of external factors on these interactions .

Organic Synthesis

9-Aminoanthracene serves as a starting material for the synthesis of various organic compounds. Its structure allows for modifications that can lead to the creation of new compounds with desired properties for use in pharmaceuticals, agrochemicals, and other industries .

properties

IUPAC Name

anthracen-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNICELDCMPPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228526
Record name 9-Anthramine
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

9-Aminoanthracene

CAS RN

779-03-3
Record name 9-Aminoanthracene
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Record name 9-Aminoanthracene
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Synthesis routes and methods

Procedure details

To a solution of tin chloride (25.4 g, 134 mmol) in concentrated hydrochloric acid (HCl, 210 mL) was added dropwise a solution of 9-nitroanthracene (10.0 g, 44.8 mmol) in acetic acid (420 mL), and the mixture was heated to reflux for 1 hour. The mixture was cooled to room temperature and filtered. The residue was treated with an aqueous solution of sodium hydroxide (NaOH, 1 N, 300 mL) and extracted with dichloromethane (CH2Cl2). The organic layer was dried over magnesium sulfate (MgSO4) and concentrated to give anthracen-9-yl-amine as brown crystals (6.41 g, 74% yield). 1H NMR (CDCl3) δ 8.00-7.95 (4H, m), 7.91 (1H, s), 7.47-7.42 (4H, m), 4.89 (2H, br-s).
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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